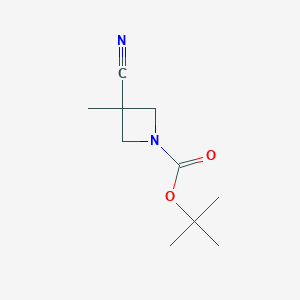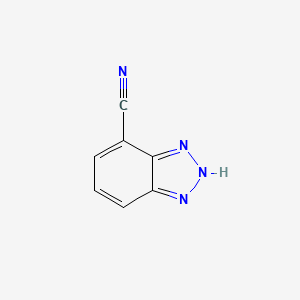
3-(5-Chloro-2-thienyl)pyridine
Overview
Description
“3-(5-Chloro-2-thienyl)pyridine” is a chemical compound with the molecular formula C9H6ClNS and a molecular weight of 195.67 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “3-(5-Chloro-2-thienyl)pyridine” consists of a pyridine ring attached to a thiophene ring via a carbon atom . The thiophene ring contains a sulfur atom, and the pyridine ring contains a nitrogen atom .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antifungal Applications
3-(5-Chloro-2-thienyl)pyridine: has been utilized in the synthesis of thiazole derivatives, which exhibit a wide range of biological activities. These activities include antimicrobial and antifungal properties, which are crucial in the development of new therapeutic agents . The compound’s ability to undergo nucleophilic substitution makes it a valuable precursor in creating molecules that can potentially inhibit the growth of harmful bacteria and fungi.
Pharmaceutical Research: Anti-inflammatory and Analgesic Activities
In pharmaceutical research, 3-(5-chlorothiophen-2-yl)pyridine derivatives have been explored for their anti-inflammatory and analgesic effects. These compounds can be designed to target specific pathways involved in inflammation and pain, offering potential for the development of new drugs with improved efficacy and reduced side effects .
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity allows for the formation of complex structures that are prevalent in many natural products and pharmaceuticals, thereby expanding the toolkit available to synthetic chemists .
Chemical Sensing: Anion Detection
3-(5-Chloro-2-thienyl)pyridine: has been used in the development of Schiff bases with anion sensing properties. These compounds can selectively detect certain anions, such as fluoride and carbonate, which is important for environmental monitoring and industrial applications .
Pharmacological Activity: Pyrazoline Derivatives
The compound has been incorporated into pyrazoline derivatives, which are known for their broad spectrum of pharmacological activities. These activities range from antibacterial to anticancer properties, highlighting the compound’s role in the discovery and optimization of new therapeutic agents .
Catalysis: Suzuki-Miyaura Cross-Coupling Reactions
In catalysis, 3-(5-chlorothiophen-2-yl)pyridine is a reactant in Suzuki-Miyaura cross-coupling reactions using palladium catalysts. This application is significant in the preparation of biologically and pharmacologically active molecules, demonstrating the compound’s utility in complex chemical transformations .
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAMVATULJAWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




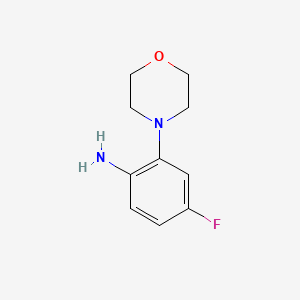


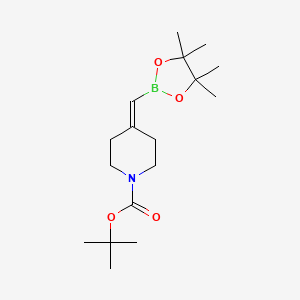
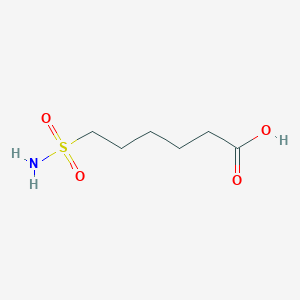
![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)


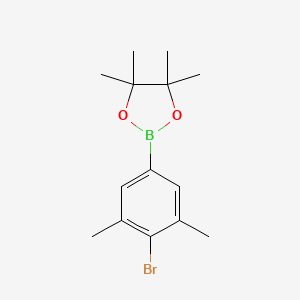
![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)
